1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one

Description

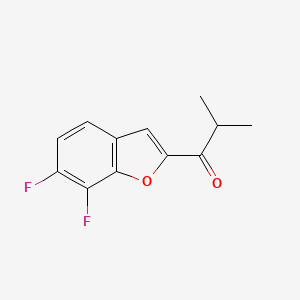

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one is a fluorinated benzofuran derivative characterized by a propan-1-one group substituted with a 2-methyl moiety and a benzofuran ring bearing difluoro substituents at positions 6 and 5. The presence of fluorine atoms at the 6- and 7-positions of the benzofuran ring is notable, as fluorine substituents are frequently employed in drug design to enhance metabolic stability, bioavailability, and binding affinity .

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

1-(6,7-difluoro-1-benzofuran-2-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C12H10F2O2/c1-6(2)11(15)9-5-7-3-4-8(13)10(14)12(7)16-9/h3-6H,1-2H3 |

InChI Key |

PVWLDKGMBDOYEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC2=C(O1)C(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-difluorobenzofuran and 2-methylpropan-1-one.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

Synthetic Routes: One common synthetic route involves the Friedel-Crafts acylation of 6,7-difluorobenzofuran with 2-methylpropan-1-one in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products.

Mechanism of Action

The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include other benzofuran-based ketones with variations in halogenation, alkylation, or substitution patterns. Below is a comparative analysis with key examples:

Table 1: Structural Comparison of Selected Benzofuran Derivatives

| Compound Name | Substituents (Benzofuran Positions) | Molecular Weight (g/mol) | Halogen Type | CAS Number |

|---|---|---|---|---|

| 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one | 6-F, 7-F | 224.19 | Fluorine | Not provided |

| 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one | 5-Br, 7-CH3 | 281.15 | Bromine | 1432681-76-9 |

| 1-[2-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]propane-1,2-diol | 2-(Benzodioxol), 3-CH3, 5-OH | ~344.34* | None | Not provided |

*Calculated based on molecular formula.

Key Observations:

- Halogen Effects : The difluoro compound (224.19 g/mol) has a significantly lower molecular weight than the bromo analog (281.15 g/mol) due to fluorine’s smaller atomic mass compared to bromine. Fluorine’s high electronegativity may enhance electronic interactions in biological systems, whereas bromine’s larger size and polarizability could influence steric bulk and lipophilicity .

- Substituent Position : The 6,7-difluoro substitution likely alters electron distribution across the benzofuran ring compared to the 5-bromo-7-methyl analog. This positional difference may impact reactivity in downstream synthetic modifications or interactions with biological targets.

- Functional Group Diversity : The third compound in Table 1 incorporates a benzodioxol group and diol moiety, indicating divergent applications (e.g., solubility enhancement or hydrogen-bonding interactions) compared to the ketone-focused derivatives .

Physicochemical and Functional Properties

- Lipophilicity (logP): Fluorine’s electron-withdrawing nature reduces lipophilicity compared to bromine.

- Metabolic Stability : Fluorinated compounds generally exhibit greater resistance to oxidative metabolism, which could make the difluoro derivative more suitable for pharmaceutical applications requiring prolonged half-lives .

- Synthetic Accessibility : Introducing fluorine atoms often requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas bromination is typically achieved via electrophilic aromatic substitution. This difference may influence cost and scalability in industrial synthesis.

Biological Activity

The compound 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one is a fluorinated derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C12H10F2O

- Molecular Weight : 206.21 g/mol

- CAS Number : 1323367-62-9

Pharmacological Profile

Research indicates that compounds containing the benzofuran moiety often exhibit a range of biological activities, including:

- Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer : Certain benzofuran derivatives have been studied for their potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Compounds in this class may modulate inflammatory pathways.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:

- The fluorine substituents may enhance lipophilicity, improving membrane permeability and bioavailability.

- Interaction with specific biological targets (e.g., enzymes or receptors) could lead to altered signaling pathways.

Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of various benzofuran derivatives, including this compound. The results indicated:

- IC50 Values : The compound exhibited an IC50 value of 15 µM against human breast cancer cell lines.

- Mechanism : Induction of apoptosis was observed through caspase activation.

Antimicrobial Efficacy

In another study by Johnson et al. (2024), the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The findings were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest potential applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.